molecular formula C13H15ClFNO B2401608 N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide CAS No. 2361702-60-3

N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide

Cat. No. B2401608
CAS RN: 2361702-60-3
M. Wt: 255.72
InChI Key: HEUVAPIRYXURGN-UHFFFAOYSA-N
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Description

“N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide” is a complex organic compound. It is a derivative of cinnamamide . Cinnamamides are a class of compounds that have been studied for their antimicrobial and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of “N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide” would be determined by the arrangement of its atoms and the bonds between them. The compound contains a cinnamamide backbone with a 3-chloro-2-fluorophenyl group attached to the nitrogen and a 2-methylpropyl group also attached to the nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide” would depend on the conditions and reagents present. As a complex organic molecule, it could participate in a variety of reactions .

Future Directions

Future research could focus on elucidating the specific biological activity of “N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide”, its potential therapeutic applications, and its safety profile. Further studies could also explore its synthesis and the physical and chemical properties that influence its behavior .

properties

IUPAC Name

N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c1-4-11(17)16-8-13(2,3)9-6-5-7-10(14)12(9)15/h4-7H,1,8H2,2-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUVAPIRYXURGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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